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Compound of Interest

2-Amino-5-(2-
Compound Name: o
methylphenoxy)benzoic acid

CAS No.: 885268-00-8

Cat. No.: B1498201

Get Quote

Introduction & Compound Characterization

2-Amino-5-(2-methylphenoxy)benzoic acid is a building block characterized by an anthranilic
acid core substituted at the 5-position with a 2-methylphenoxy group.[1][2] Accurate
guantification is essential for two reasons:

 Yield Optimization: As a key intermediate, its purity directly impacts the yield and quality of
downstream APIs (e.g., quinazolinones).[1][2]

o Impurity Control: Unreacted anilines are often flagged as potential genotoxic impurities
(PGIs) and must be controlled to trace levels (ppm) in the final drug substance.[1][2]

Physicochemical Profile
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Property Value (Estimated) Analytical Implication

MS Target: [M+H]* = 244.3

Molecular Weight 243.26 g/mol

m/z

Requires pH control < 3.0 for
pKa (Acid) ~3.5-4.0 retention (COOH protonated).

[11[2][3]

Weakly basic amine due to
pKa (Base) ~2.0-25 electron-withdrawing COOH.[1]

[2]

Moderate lipophilicity; suitable
LogP ~2.8-3.2

for Reverse Phase (C18).[1][2]

Poor water solubility at neutral
Solubility DMSO, Methanol pH; soluble in alkaline or acidic

buffers.[1][2]

Analytical Strategy

We define two distinct methodologies based on the analytical requirement:
e Method A: High-Performance Liquid Chromatography (HPLC-UV)
o Purpose: Assay (Purity >98%) and reaction monitoring.

o Mechanism:[1][2][4] Reverse-phase chromatography with UV detection at the aromatic
maximum.[1][2]

e Method B: LC-MS/MS (Triple Quadrupole)[1][2]
o Purpose: Trace quantification (LOD < 10 ng/mL) in complex matrices or final API1.[1][2]

o Mechanism:[1][2][4] Positive Electrospray lonization (ESI+) utilizing the aniline moiety for
high sensitivity.[1][2]

Method A: HPLC-UV Protocol (Assay & Purity)
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Chromatographic Conditions

System: Agilent 1290 Infinity Il or Waters Alliance e2695.[1][2]
Column:Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 pum).[1][2]

o Rationale: The "Plus" chemistry reduces silanol interactions, critical for obtaining sharp
peaks for amine-containing compounds.[1][2]

Mobile Phase A: 0.1% Phosphoric Acid (H3POa4) in Water.[1][2]

o Note: Low pH (~2.[1][2]0) suppresses ionization of the carboxylic acid, ensuring retention,
and protonates the amine, preventing tailing.[1][2]

Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]
Flow Rate: 1.0 mL/min.[1][2][5]
Column Temp: 30°C.

Detection: Diode Array Detector (DAD) at 254 nm (primary) and 330 nm (secondary for
specificity).[1][2]

Injection Volume: 10 pL.

Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
18.0 10 90
18.1 90 10
23.0 90 10

Standard Preparation
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e Stock Solution (1 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask.
Dissolve in 5 mL Methanol, sonicate for 5 mins, and dilute to volume with Methanol.

e Working Standard (100 pg/mL): Dilute 1 mL of Stock into a 10 mL flask. Dilute to volume with
50:50 Water:Acetonitrile.

Method B: LC-MS/MS Protocol (Trace Analysis)[1][2]
Mass Spectrometry Parameters

 lon Source: Electrospray lonization (ESI), Positive Mode.[1][2]

» Rationale: The aniline nitrogen is readily protonated ([M+H]*), providing superior sensitivity
over negative mode.[1][2]

e MRM Transitions:
o Quantifier: 244.3 - 136.1 (Cleavage of phenoxy ether, retaining the anthranilic core).[1][2]

o Qualifier: 244.3 — 107.1 (Formation of the methyl-phenol fragment).[1][2]

Parameter Setting

Capillary Voltage 3.5kV

Desolvation Temp 400°C

Cone Voltage 30V

Collision Energy 20 eV (Quant) / 35 eV (Qual)

LC Conditions (UHPLC)

e Column:Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 um).[1][2]
» Mobile Phase A: 0.1% Formic Acid in Water.[1][2]
e Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

e Flow Rate: 0.4 mL/min.[1][2]
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Workflow Visualization

The following diagram illustrates the decision logic and workflow for analyzing this intermediate.

Sample Receipt
(Raw Material or Reaction Mix)

Solubility Check
(Dissolve in MeOH/ACN)

Determine Analytical Goal

Method A: HPLC-UV
(High Conc. > 0.1%)

Assay/Purity

Impurity/Genotox

Method B: LC-MS/MS
(Trace Conc. < 10 ppm)

Dilute to 100 pg/mL
Solvent: 50:50 H2O:ACN

Dilute to 10-100 ng/mL
Filter 0.2 um PTFE

l

:

Run Gradient (15 min)
Detect @ 254 nm

Run MRM (244->136)
ESI Positive Mode

Data Processing
& Reporting

Click to download full resolution via product page

Caption: Analytical workflow for 2-Amino-5-(2-methylphenoxy)benzoic acid selection

between HPLC-UV and LC-MS/MS.
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Validation Criteria (ICH Q2)

To ensure the trustworthiness of the data, the following validation parameters must be met:

System Suitability:

o Tailing Factor (T): 0.8 < T < 1.5.[1][2]

o Precision (RSD): < 2.0% for 6 replicate injections (HPLC); < 5.0% (LC-MS).

Linearity:

o HPLC: 10 pg/mL to 200 pg/mL (R? > 0.999).[1][2]

o LC-MS: 1 ng/mL to 1000 ng/mL (R? > 0.995).[1][2]

Accuracy (Recovery):

o Spike samples at 80%, 100%, and 120% of target concentration.

o Acceptance: 98.0% - 102.0%.[1][2]

Specificity:

o No interference from blank (diluent) at the retention time of the analyte (~8.5 min in
Method A).

Troubleshooting & Scientific Insights

o Peak Tailing: The free amine group can interact with residual silanols on the silica support.[1]
[2] If tailing > 1.5, increase buffer concentration (e.g., 0.1% TFA instead of Formic Acid) or
switch to a "Charged Surface Hybrid" (CSH) column.[1][2]

o Oxidation: Anilines are prone to oxidation, turning solutions brown over time.[1][2]

o Protocol Fix: Prepare standards fresh daily. Use amber glassware. Add 0.1% Ascorbic
Acid to the diluent if stability is poor (< 24 hours).[1][2]

o Carryover: The lipophilic phenoxy group may cause adsorption in the injector loop.[1][2]
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o Protocol Fix: Use a needle wash of 90:10 Acetonitrile:Water with 0.1% Formic Acid.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1,1-Dimethylethyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate synthesis - chemicalbook
[chemicalbook.com]

2. Ipragliflozin |Axios Research [axios-research.com]

3. W02024123815A1 - Process for the synthesis of substituted tetrahydrofuran modulators
of sodium channels - Google Patents [patents.google.com]

4. pubs.rsc.org [pubs.rsc.org]

5. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Application Note: Precision Quantification of 2-Amino-5-
(2-methylphenoxy)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1498201/docs#application-note-precision-
guantification-of-2-amino-5-2-methylphenoxy-benzoic-acid]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.chemicalbook.com/synthesis/374794-89-5.htm
https://www.axios-research.com/ipragliflozin-2
https://www.chemicalbook.com/synthesis/374794-89-5.htm
https://www.axios-research.com/ipragliflozin-2
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdatabase.ich.org%2Fsites%2Fdefault%2Ffiles%2FQ2%2528R1%2529%2520Guideline.pdf
https://www.chemicalbook.com/synthesis/374794-89-5.htm
https://www.axios-research.com/ipragliflozin-2
https://www.chemicalbook.com/synthesis/374794-89-5.htm
https://www.axios-research.com/ipragliflozin-2
https://www.chemicalbook.com/synthesis/374794-89-5.htm
https://www.axios-research.com/ipragliflozin-2
https://www.benchchem.com/product/b1498201/docs?utm_src=pdf-body#application-note-precision-quantification-of-2-amino-5-2-methylphenoxy-benzoic-acid
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB8674827.htm
https://www.chemicalbook.com/synthesis/374794-89-5.htm
https://www.axios-research.com/ipragliflozin-2
https://www.chemicalbook.com/synthesis/374794-89-5.htm
https://www.axios-research.com/ipragliflozin-2
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.fda.gov%2Fregulatory-information%2Fsearch-fda-guidance-documents%2Fm7r1-assessment-and-control-dna-reactive-mutagenic-impurities-pharmaceuticals-limit-potential
https://www.chemicalbook.com/synthesis/374794-89-5.htm
https://www.axios-research.com/ipragliflozin-2
https://www.benchchem.com/product/b1498201?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemicalbook.com/synthesis/374794-89-5.htm
https://www.chemicalbook.com/synthesis/374794-89-5.htm
https://www.axios-research.com/ipragliflozin-2
https://patents.google.com/patent/WO2024123815A1/en
https://patents.google.com/patent/WO2024123815A1/en
https://pubs.rsc.org/en/content/getauthorversionpdf/d1cc04776k
https://www.mdpi.com/1420-3049/27/22/8024
https://www.benchchem.com/product/b1498201/docs#application-note-precision-quantification-of-2-amino-5-2-methylphenoxy-benzoic-acid
https://www.benchchem.com/product/b1498201/docs#application-note-precision-quantification-of-2-amino-5-2-methylphenoxy-benzoic-acid
https://www.benchchem.com/product/b1498201/docs#application-note-precision-quantification-of-2-amino-5-2-methylphenoxy-benzoic-acid
https://www.benchchem.com/product/b1498201/docs#application-note-precision-quantification-of-2-amino-5-2-methylphenoxy-benzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1498201?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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